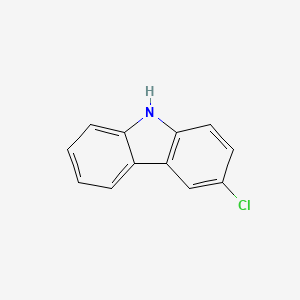

3-Chlorocarbazole

Cat. No. B1214643

Key on ui cas rn:

2732-25-4

M. Wt: 201.65 g/mol

InChI Key: CABSFELLEWZIAK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07521162B2

Procedure details

Compound (3) may be prepared according to the following procedure. A mixture of potassium hydroxide powder (KOH, 85%, 198 g, 3 mol) and anhydrous sodium sulfate (Na2SO4, 51 g, 0.369 mol) is added in three stages to a mixture of 3-chloro-9H-carbazole (1 mol) and epichlorohydrin (1.5 mol), while keeping the reaction mixture at 20-25° C. The 3 stage quantities added are 33 g of Na2SO4 and 66 g of KOH initially; 9.9 g of Na2SO4 and 66 g of KOH after 1 hour of reaction; and 9.9 g of Na2SO4 and 66 g of KOH after 2 hours of reaction. The reaction mixture is stirred vigorously at 35-40° C. until 3-chloro-9H-carbazole disappears (approximately 3-4 hours). Subsequently, the mixture is cooled to room temperature, and any remaining solids are removed by filtration. The liquid organic phase is treated with a solvent such as diethyl ether and washed with distilled water until the washed water reaches a neutral pH. The organic layer is dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered. The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator. The residue is purified by recrystallization, chromatography, or a combination of both to produce 3-chloro-9-(2,3-epoxypropyl)carbazole.

[Compound]

Name

Compound ( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[NH:15][C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3.[CH2:24]([CH:26]1[O:28][CH2:27]1)Cl>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:24][CH:26]3[O:28][CH2:27]3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3 |f:0.1,2.3.4|

|

Inputs

Step One

[Compound]

|

Name

|

Compound ( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC=2NC3=CC=CC=C3C2C1

|

Step Four

|

Name

|

|

|

Quantity

|

198 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

51 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Six

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

66 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 20-25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The 3 stage quantities added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(approximately 3-4 hours)

|

|

Duration

|

3.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any remaining solids are removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The liquid organic phase is treated with a solvent such as diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until the washed water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried over anhydrous magnesium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent and excess epichlorohydrin are removed by evaporation in a rotory evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is purified by recrystallization, chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC=2N(C3=CC=CC=C3C2C1)CC1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |